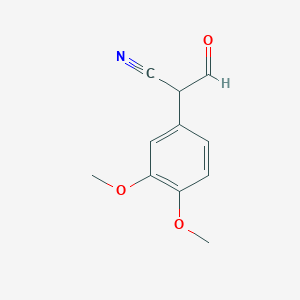

2-(3,4-diméthoxyphényl)-3-oxopropanenitrile

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse du Papavérine, un Relaxant Musculaire

Synthèse du (Z)-3-(benzo[b]thiophén-2-yl)-2-(3,4-diméthoxyphényl)acrylonitrile

Préparation du Diterpène Modifié (±) Nimbidiol

Formation d'Isochromanone via une Réaction avec la Formaldéhyde

Dérivés pour la N-(2,4-diaryltetrahydroquinolin-1-yl) Furane-2-carboxamide

Cyclisation de Polyène Promue par l'Ion Sulfénium

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is the beta-1 adrenoceptor . This receptor plays a crucial role in the regulation of heart function. The compound also shows some activity as a monoamine oxidase inhibitor .

Mode of Action

The compound interacts with its targets through antagonist activity at beta-1 receptors . This means it binds to these receptors and blocks their normal function. In the case of beta-1 adrenoceptors, this results in a decrease in heart rate and blood pressure .

Biochemical Pathways

Its activity as a monoamine oxidase inhibitor suggests it may influence the metabolism of monoamine neurotransmitters, such as dopamine and serotonin .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile’s action are likely to include a reduction in heart rate and blood pressure due to its antagonist activity at beta-1 adrenoceptors . Its activity as a monoamine oxidase inhibitor may also result in increased levels of monoamine neurotransmitters in the brain .

Analyse Biochimique

Biochemical Properties

It is known that the compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Cellular Effects

A derivative of this compound has shown antioxidant and cytotoxic effects in Hep-G2 cells, a human liver cancer cell line .

Molecular Mechanism

It is known that the compound is an analogue of lignin peroxidase, an enzyme that catalyzes the chemical reaction .

Temporal Effects in Laboratory Settings

It is known that the compound is an alkaloid isolated from the Cactaceae family .

Dosage Effects in Animal Models

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Metabolic Pathways

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Transport and Distribution

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Subcellular Localization

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPUMVINNQFVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

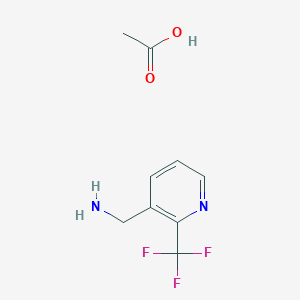

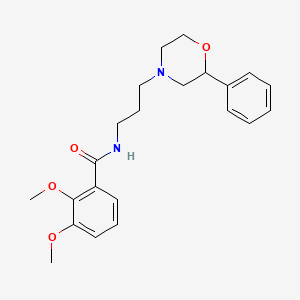

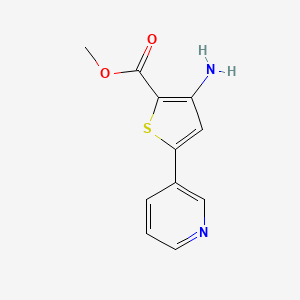

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2491444.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2491446.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)

![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)